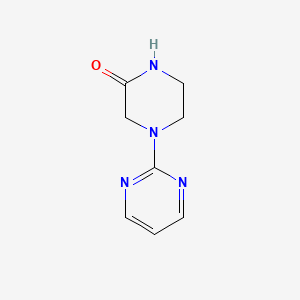
4-(Pyrimidin-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrimidin-2-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as an intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-yl)piperazin-2-one typically involves the condensation of N-Boc-piperazine with 2-chloropyrimidine under alkaline conditions to form 1-(2-pyrimidinyl)-4-Boc-piperazine. This intermediate is then hydrolyzed under acidic conditions to yield the target compound . The reaction conditions include:
Alkaline Conditions: Use of bases such as sodium hydroxide or potassium carbonate.
Acidic Hydrolysis: Use of acids like hydrochloric acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of cost-effective reagents, solvents like methylene dichloride or chloroform, and efficient purification techniques to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrimidin-2-yl)piperazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: Commonly with halogenated compounds.
Cyclization Reactions: Formation of fused heterocyclic systems.
Reductive Amination: Introduction of amine groups.
Common Reagents and Conditions:
Substitution Reactions: Use of halogenated reagents like 2-chloropyrimidine.
Cyclization Reactions: Catalysts such as palladium or copper.
Reductive Amination: Reducing agents like sodium borohydride.
Major Products:
Substitution Products: Derivatives with different substituents on the piperazine ring.
Cyclization Products: Fused heterocyclic compounds with potential biological activities.
Scientific Research Applications
4-(Pyrimidin-2-yl)piperazin-2-one is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(2-Pyrimidyl)piperazine: Shares a similar structure but differs in its pharmacological profile.
1-(2-Pyridyl)piperazine: Another piperazine derivative with distinct biological activities.
1-Phenylpiperazine: Known for its use in various therapeutic applications.
Uniqueness: 4-(Pyrimidin-2-yl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable intermediate in drug synthesis .
Properties
IUPAC Name |
4-pyrimidin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c13-7-6-12(5-4-9-7)8-10-2-1-3-11-8/h1-3H,4-6H2,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAKPEKYKCQVLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,3-benzodioxol-5-yl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2929003.png)
![4-bromo-N-{2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2929005.png)
![6-Phenyl-2-[6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane](/img/structure/B2929006.png)

![tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2929009.png)
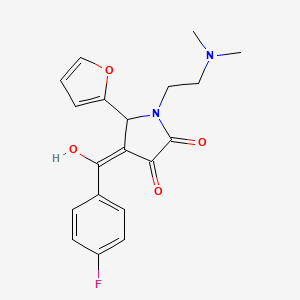
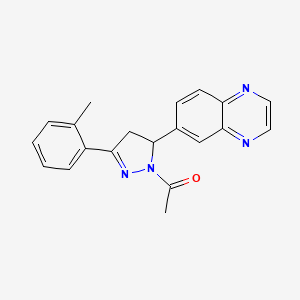
![N-(3-methylbutyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2929016.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2929017.png)

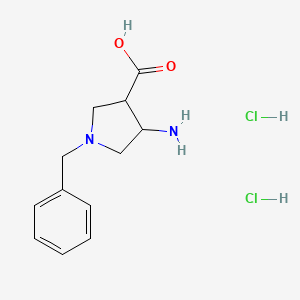

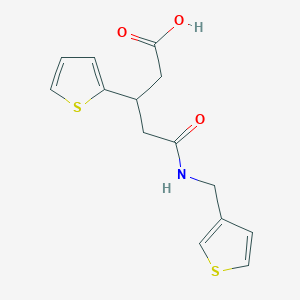
oxidoazanium](/img/structure/B2929024.png)
